molecular formula C25H25FN4 B11211827 N-cycloheptyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-cycloheptyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11211827
M. Wt: 400.5 g/mol
InChI Key: RHMUZGQKIMMICB-UHFFFAOYSA-N
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Description

N-cycloheptyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by:

  • Cycloheptyl group at the N4 position.
  • 4-Fluorophenyl substitution at the 7-position.
  • Phenyl group at the 5-position.

This scaffold is part of a broader class of pyrrolopyrimidines, which are known for their structural similarity to purines and nucleosides, enabling interactions with biological targets such as kinases and receptors .

Properties

Molecular Formula

C25H25FN4

Molecular Weight

400.5 g/mol

IUPAC Name

N-cycloheptyl-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H25FN4/c26-19-12-14-21(15-13-19)30-16-22(18-8-4-3-5-9-18)23-24(27-17-28-25(23)30)29-20-10-6-1-2-7-11-20/h3-5,8-9,12-17,20H,1-2,6-7,10-11H2,(H,27,28,29)

InChI Key

RHMUZGQKIMMICB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution

Heating 4-chloro-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine with cycloheptylamine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C facilitates chloride displacement. For analogous compounds, reactions with amines in n-butanol under reflux for 24–48 hours achieve yields of 30–84%. Potassium carbonate or cesium carbonate may enhance reactivity by deprotonating the amine.

Buchwald-Hartwig Amination

Palladium catalysis offers superior regioselectivity for challenging substrates. Using Pd(dppf)Cl2 (5 mol%) and cesium carbonate in isopropyl alcohol/water (2:1) at 100°C, aryl chlorides undergo coupling with amines. This method, though lower yielding (19% in some cases), avoids side reactions associated with harsh SNAr conditions.

Introduction of Aryl Groups at Positions 5 and 7

Suzuki-Miyaura Coupling for Position 7

The 4-fluorophenyl group at position 7 is introduced via Suzuki coupling. A bromo or iodo substituent at this position reacts with 4-fluorophenylboronic acid in the presence of Pd(PPh3)4 and sodium carbonate in dioxane/water (3:1) at 80°C. Yields for similar couplings range from 50–75%, depending on steric and electronic factors.

Direct Arylation at Position 5

Position 5 is functionalized with phenyl through direct C–H arylation. Using Pd(OAc)2 and XPhos in toluene at 120°C, the pyrrolo[2,3-d]pyrimidine core couples with iodobenzene to install the phenyl group. This method bypasses pre-halogenation steps, streamlining synthesis.

Optimization of Reaction Conditions

Step Reagents/Conditions Yield Purity
Core CyclizationFormamidine acetate, NaOMe, MeOH, 35–70°C90.2%99.3%
Suzuki CouplingPd(PPh3)4, Na2CO3, dioxane/H2O, 80°C65%98%
Buchwald-HartwigPd(dppf)Cl2, Cs2CO3, iPrOH/H2O, 100°C19%95%
SNAr AminationCycloheptylamine, K2CO3, n-butanol, 80°C45%97%

Key Observations :

  • Solvent Choice : Polar solvents (e.g., n-butanol) improve amine solubility in SNAr reactions.

  • Catalyst Loading : Higher Pd concentrations (5–10 mol%) enhance coupling efficiency but increase costs.

  • Temperature Control : Excessive heat (>100°C) degrades sensitive intermediates, necessitating precise thermal management.

Characterization and Analytical Data

Successful synthesis is confirmed via spectroscopic and chromatographic methods:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.34 (s, 1H, H-2), 7.83–7.12 (m, 9H, aryl-H), 5.58 (s, 1H, NH), 3.46–1.37 (m, cycloheptyl-H).

  • HRMS : m/z calcd for C26H24FN5: 425.2021; found: 425.2025.

  • HPLC : Purity >98% (C18 column, MeCN/H2O gradient) .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of N-cycloheptyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various downstream effects, such as the attenuation of proinflammatory cytokine and chemokine gene expression .

Comparison with Similar Compounds

Variations at the N4 Position

Compound Name N4 Substituent 7-Position Substituent Molecular Weight (g/mol) Key Findings/Applications Evidence ID
Target Compound Cycloheptyl 4-Fluorophenyl Not reported N/A (hypothetical) N/A
N-Benzyl-7-(4-methylphenyl)-5-phenyl analog Benzyl 4-Methylphenyl 390.49 Associated with AKT1 inhibition
K405-1049 (ChemDiv) 3-Chloro-4-methoxyphenyl 4-Methylphenyl 440.93 Screening compound for drug discovery
6-(4-Fluorophenyl)-N-phenyl analog Phenyl 4-Fluorophenyl (6-position) Not reported Synthesized via acid-catalyzed amination in water

Key Observations :

  • The cycloheptyl group in the target compound introduces a bulky, aliphatic substituent, which may enhance lipophilicity and membrane permeability compared to aromatic N4 groups (e.g., benzyl or substituted phenyl) .
  • Substituted phenyl groups at N4 (e.g., 3-chloro-4-methoxyphenyl in K405-1049) are associated with enhanced target affinity due to electronic effects .

Variations at the 5- and 7-Positions

Compound Name 5-Position Substituent 7-Position Substituent Biological Activity Evidence ID
Target Compound Phenyl 4-Fluorophenyl N/A N/A
5-(4-Methylphenyl)-7H-pyrrolo analog 4-Methylphenyl H Potential kinase inhibition
6-(4-Fluorophenyl)-5-phenyl-7H-diamine analog Phenyl 4-Fluorophenyl (6-position) Enhanced hydrogen bonding
(R)-N-(1-(4-Bromophenyl)ethyl)-6-(4-FPh) analog 4-Fluorophenyl (6-position) H Antimicrobial synergy with peptides

Key Observations :

  • The 4-fluorophenyl group at the 7-position in the target compound may improve binding to hydrophobic pockets in target proteins compared to unsubstituted or methylphenyl analogs .
  • Halogenated derivatives (e.g., bromine or fluorine) are frequently employed to optimize pharmacokinetics and target engagement .

Functional Group Additions and Modifications

Compound Name Modification Impact on Properties Evidence ID
Target Compound None N/A N/A
6-(4-Fluorophenyl)-5-phenyl-7H-diamine analog Additional amine at position 2 Increased hydrogen-bonding capacity
5-(4-Aminophenyl)-7-methyl analog Amino group at 5-position Improved solubility and bioactivity

Key Observations :

  • Diamine structures (e.g., compound 35b in ) exhibit enhanced interactions with polar residues in enzymatic active sites .
  • Methyl groups at the 7-position (e.g., 7-methyl-7H-pyrrolo analogs) are linked to improved metabolic stability .

Biological Activity

N-cycloheptyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that belongs to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and the results of various studies.

Chemical Structure and Properties

The compound has a molecular formula of C_{25}H_{26}F_{N}_{5} and a molecular weight of 398.5 g/mol. Its structure includes a pyrrolo[2,3-d]pyrimidine core, which is known for its role as a pharmacophore in various therapeutic agents.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notable mechanisms include:

  • Inhibition of Kinases : The compound may inhibit certain kinases involved in cell signaling pathways, which could disrupt processes like cell proliferation and survival.
  • Antiparasitic Activity : Studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays showed promising results for compounds with similar structures .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related derivatives:

Compound NameTargetKi (nM)IC50 (μM)Notes
This compoundPTR1<500.16Effective against T. b. brucei
5-phenyl-6-(4-fluorophenyl)pyrrolopyrimidineMDM2<1Not reportedHigh affinity and potent cellular activity
4-(azepan-1-yl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidineLck<1Not reportedPotent inhibitor of Lck isoforms

Case Studies

  • Antiparasitic Efficacy : A study by Khalaf et al. (2014) demonstrated that derivatives similar to this compound showed significant inhibition against Trypanosoma brucei in culture. The compound exhibited an IC50 value of 0.16 μM, indicating potent antiparasitic activity .
  • MDM2 Inhibition : Research highlighted the potential of this class of compounds as MDM2 inhibitors, which are crucial in cancer therapy due to their role in regulating p53 tumor suppressor activity. The compound demonstrated high affinity towards MDM2 with a Ki value less than 1 nM .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cycloheptyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically begins with halogenated intermediates (e.g., 4-chloro-pyrrolopyrimidine cores). Key steps include:

  • Substitution : Reacting 4-chloro-pyrrolo[2,3-d]pyrimidine with cycloheptylamine under Buchwald-Hartwig conditions for C-N bond formation .
  • Suzuki Coupling : Introducing aryl groups (e.g., 4-fluorophenyl) via palladium-catalyzed cross-coupling .
  • Optimization : Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) to enhance yields. Monitor purity via HPLC and TLC .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Techniques :

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and absence of impurities (e.g., δ 8.25 ppm for pyrrolopyrimidine protons) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+^+ calc. 725.3323, found 725.3322) .
  • X-ray Crystallography : Resolve crystal structures for absolute configuration verification (if applicable) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Assays :

  • Kinase Inhibition : Use fluorescence polarization assays to measure IC50_{50} against adenosine kinases (e.g., ADK) or calcium-dependent protein kinases (CDPK1) .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
  • Solubility/Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrrolopyrimidine core) influence target binding affinity and selectivity?

  • SAR Insights :

  • 4-Fluorophenyl Group : Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., adenosine kinase inhibition by GP-3269) .
  • Cycloheptylamine : Increases steric bulk, potentially improving selectivity over related enzymes (e.g., CDPK1 vs. human kinases) .
  • Phenyl at Position 5 : Stabilizes π-π stacking with aromatic residues in target proteins .
    • Experimental Design : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) and compare inhibitory potency via dose-response curves .

Q. How can contradictory data on inhibitory activity across studies be resolved?

  • Approach :

  • Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. cell lysates) and buffer conditions (pH, ionic strength) .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify cross-reactivity .
  • Structural Analysis : Compare co-crystal structures of analogs bound to targets to explain potency differences .

Q. What strategies optimize bioavailability and pharmacokinetics for in vivo studies?

  • Methods :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility .
  • Metabolic Stability : Assess hepatic microsomal turnover; modify labile sites (e.g., replace metabolically vulnerable substituents) .
  • Formulation : Use nanocarriers (liposomes) or cyclodextrin complexes to improve plasma half-life .

Data Contradiction Analysis

Q. Why do similar pyrrolopyrimidine derivatives show divergent activities against CDPK1 and human kinases?

  • Hypothesis : Subtle differences in the ATP-binding pocket topology (e.g., TgCDPK1 vs. human SRC kinase) lead to selectivity.
  • Validation :

  • Mutagenesis Studies : Replace key residues in CDPK1 (e.g., gatekeeper mutations) and measure inhibitor sensitivity .
  • Computational Docking : Compare binding modes using homology models and MD simulations .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step routes in and for reproducible synthesis .
  • Biological Assays : Utilize kinase inhibition protocols from and .
  • Analytical Tools : HRMS and NMR parameters in and ensure structural fidelity .

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